5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as 5-amino-1,3,4-thiadiazole-2-thiol, have been used to prepare new amines exhibiting anti-convulsant activity , suggesting potential targets could be related to neurological pathways.
Biochemical Pathways
Given its potential anti-convulsant activity , it may influence pathways related to neuronal signaling and neurotransmitter release.
Result of Action
Based on its potential anti-convulsant activity , it may modulate neuronal activity and neurotransmitter release, leading to a reduction in seizure frequency or intensity.
Preparation Methods
The synthesis of 5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-(trifluoromethoxy)aniline with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of anhydrous sodium acetate and acetic anhydride as reagents, with the reaction mixture being heated and stirred until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as amines or thiols.
Substitution: The compound can undergo substitution reactions, where the trifluoromethoxy group or the thiadiazole ring is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol can be compared with other thiadiazole derivatives, such as:
5-Amino-1,3,4-thiadiazole-2-thiol: This compound has similar structural features but lacks the trifluoromethoxy group, which may affect its biological activity and chemical reactivity.
2-Amino-5-phenyl-1,3,4-thiadiazole: This derivative has a phenyl group instead of the trifluoromethoxyphenyl group, which can influence its pharmacological properties. The presence of the trifluoromethoxy group in this compound makes it unique and may enhance its biological activity and stability compared to similar compounds
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)anilino]-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3OS2/c10-9(11,12)16-6-3-1-5(2-4-6)13-7-14-15-8(17)18-7/h1-4H,(H,13,14)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDUUNRMQJZYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=S)S2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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